molecular formula C12H12ClN3O2 B4793289 5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE

5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE

Cat. No.: B4793289
M. Wt: 265.69 g/mol
InChI Key: CMUUUHKSXRQNTC-UHFFFAOYSA-N
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Description

5-Chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a chloro group at the 5th position, a hydroxyethylamino group at the 6th position, and a phenyl group at the 3rd position of the pyrimidine ring. Pyrimidines are known for their wide range of biological activities and are often found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dihydroxypyrimidine and phenylboronic acid.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-chloro-4,6-dihydroxypyrimidine with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction is typically carried out under Suzuki-Miyaura coupling conditions.

    Introduction of Hydroxyethylamino Group: The intermediate is then reacted with ethanolamine to introduce the hydroxyethylamino group at the 6th position. This reaction is usually carried out under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include oxo derivatives, hydroxy derivatives, and various substituted pyrimidines.

Scientific Research Applications

5-Chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis by interacting with DNA polymerase or other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2,4-dihydroxypyrimidine: Similar structure but lacks the hydroxyethylamino and phenyl groups.

    6-Amino-3-phenylpyrimidin-4-one: Similar structure but lacks the chloro and hydroxyethyl groups.

    5-Chloro-6-methyl-3-phenylpyrimidin-4-one: Similar structure but has a methyl group instead of the hydroxyethylamino group.

Uniqueness

5-Chloro-6-[(2-hydroxyethyl)amino]-3-phenylpyrimidin-4-one is unique due to the presence of both the hydroxyethylamino and phenyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

5-chloro-6-(2-hydroxyethylamino)-3-phenylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c13-10-11(14-6-7-17)15-8-16(12(10)18)9-4-2-1-3-5-9/h1-5,8,14,17H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMUUUHKSXRQNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=C(C2=O)Cl)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE
Reactant of Route 2
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5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE
Reactant of Route 3
5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE
Reactant of Route 5
5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE
Reactant of Route 6
5-CHLORO-6-[(2-HYDROXYETHYL)AMINO]-3-PHENYLPYRIMIDIN-4-ONE

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